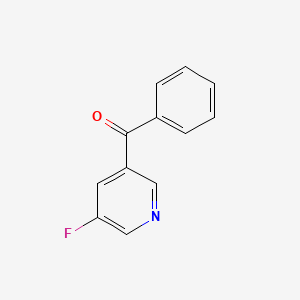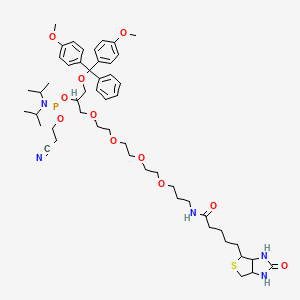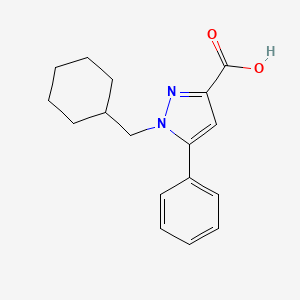
3-Bromo-4-chloro-5-(trifluoromethyl)phenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-chloro-5-(trifluoromethyl)phenylacetic acid is an organic compound with the molecular formula C9H5BrClF3O2. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenylacetic acid backbone. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-5-(trifluoromethyl)phenylacetic acid typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a trifluoromethyl-substituted phenylacetic acid precursor. The general steps are as follows:
Chlorination: Chlorine atoms are introduced using chlorine gas (Cl2) or other chlorinating agents like thionyl chloride (SOCl2) under controlled conditions.
Trifluoromethylation: The trifluoromethyl group is typically introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloro-5-(trifluoromethyl)phenylacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylacetic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-4-chloro-5-(trifluoromethyl)phenylacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-5-(trifluoromethyl)phenylacetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, affecting its pharmacokinetics and dynamics.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-chloro-5-methylphenylacetic acid
- 3-Bromo-4-chloro-5-(trifluoromethyl)benzoic acid
- 4-Chloro-3-(trifluoromethyl)phenylacetic acid
Uniqueness
3-Bromo-4-chloro-5-(trifluoromethyl)phenylacetic acid is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the phenylacetic acid structure. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced stability in biological systems, making it valuable for various applications.
Properties
Molecular Formula |
C9H5BrClF3O2 |
|---|---|
Molecular Weight |
317.48 g/mol |
IUPAC Name |
2-[3-bromo-4-chloro-5-(trifluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C9H5BrClF3O2/c10-6-2-4(3-7(15)16)1-5(8(6)11)9(12,13)14/h1-2H,3H2,(H,15,16) |
InChI Key |
XVHWGJPJNHTGBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)Br)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Piperidinecarboxylic acid, 3-hydroxy-4-[4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]phenyl]-5-[(triphenylmethoxy)methyl]-, phenylmethyl ester, (3R,4R,5S)-](/img/structure/B12081936.png)


![1-[3-Chloro-4-(trifluoromethyl)phenyl]butan-1-amine](/img/structure/B12081955.png)
![Bicyclo[3.2.2]nonane](/img/structure/B12081968.png)


![3-(2,3-Dihydrobenzo[B]Furan-5-Yl)-1H-Pyrazole](/img/structure/B12082001.png)


